molecular formula C7H11N3O2 B084146 1,3,8-Triazaspiro[4.5]decane-2,4-dione CAS No. 13625-39-3

1,3,8-Triazaspiro[4.5]decane-2,4-dione

Cat. No. B084146
CAS RN: 13625-39-3
M. Wt: 169.18 g/mol
InChI Key: HRSWSISJJJDBOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been accomplished through various synthetic routes, including the optimization of C-N coupling reactions. High-throughput experimentation techniques have facilitated the rapid synthesis and structure-activity relationship (SAR) analysis of these compounds. An efficient synthesis method developed for its derivatives involves reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates under ultrasound-assisted conditions, offering environmental benefits and high selectivity (Velupula et al., 2021).

Molecular Structure Analysis

The molecular structure of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and elemental analysis. The spirocyclic structure exhibits a unique arrangement of atoms, which is crucial for its biological activity. The introduction of acidic functionality to the molecular structure has been shown to mitigate off-target activities and improve the pharmacokinetic profile of these compounds (Vachal et al., 2012).

Chemical Reactions and Properties

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives undergo various chemical reactions, including spiro-bromocyclization and reactions with isocyanates, to produce a wide range of compounds with potential biological activities. The ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been described for the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives, showcasing the compound's versatility in organic synthesis (He & Qiu, 2017).

Physical Properties Analysis

The physical properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including its use in drug formulation and delivery systems.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are critical for the therapeutic potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives. Their ability to act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes demonstrates the compound's significance in medicinal chemistry and its potential for the treatment of conditions such as anemia (Vachal et al., 2012).

Scientific Research Applications

  • Treatment of Anemia : Váchal et al. (2012) described the use of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 for treating anemia. They optimized these compounds for their pharmacokinetic/pharmacodynamic profile and erythropoietin upregulation in vivo in multiple preclinical species, making them attractive for short-acting anemia treatments (Váchal et al., 2012).

  • Antimicrobial and Detoxification Applications : Ren et al. (2009) synthesized and bonded a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione onto cotton fabrics for antimicrobial and detoxification purposes. They demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, as well as its ability to oxidize toxic chemicals (Ren et al., 2009).

  • Myelostimulation : A study by Yu et al. (2018) found that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione showed myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

  • Selective Antagonists for the 5-HT2C Receptor : Weinhardt et al. (1996) identified substituted benzenesulfonyl derivatives of m-aminovalerophenones bearing 1,3,8-triazaspiro[4.5]decane-2,4-dione as the first known selective ligands for the 5-HT2C receptor, an important discovery in neuropharmacology (Weinhardt et al., 1996).

  • Antimicrobial Activity : Krolenko et al. (2015) reported the efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives with antimicrobial properties (Krolenko et al., 2015).

  • Ultrasound-Assisted Synthesis of Derivatives : Velupula et al. (2021) developed ultrasound-assisted synthesis methods for 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, highlighting the environmental friendliness and efficiency of this approach (Velupula et al., 2021).

  • Biocidal Nanofibers : Ren et al. (2013) incorporated 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]-decane-2,4-dione into nanosized polyacrylonitrile fibrous mats using electrospinning techniques for biocidal applications, showcasing its potential in water and air filtration (Ren et al., 2013).

Safety And Hazards

The safety information available indicates that 1,3,8-Triazaspiro[4.5]decane-2,4-dione may be harmful if swallowed (Hazard Statement: H302) and is classified as Acute Tox. 4 Oral . It is recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSWSISJJJDBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276240
Record name 1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,8-Triazaspiro[4.5]decane-2,4-dione

CAS RN

13625-39-3
Record name 1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.6 g (48.1 mmol) benzyl 2,4-dioxo-1,3,8-triaza-spiro[4.5]decan-8-carboxylate (prepared from N-(benzyloxycarbonyl)piperidone by the method from J. Med. Chem. 1995, 38, 3772) in 250 ml dry ethanol were added 500 mg 10% Pd/C, and the mixture was filled into an autoclave. After stirring at 60° C. and 10 atm of hydrogen for 3 h no starting hydantoin could be detected by TLC. A precipitate had been formed which was redissolved by addition of 100 ml acetic acid. The catalyst was removed by filtration and the solution was concentrated in vacuo. Aqueous sodium bicarbonate solution was added until the mixture became a clear solution, and the title compound precipitated in two crops upon concentration in vacuo.
Quantity
14.6 g
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reactant
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250 mL
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500 mg
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
V Yu, A Ten, L Baktybayeva, I Sagatbekova… - Journal of …, 2018 - hindawi.com
Spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate. 1,3,8-Triazaspiro[4.5]decane-2,4-diones have …
Number of citations: 4 www.hindawi.com
P Vachal, S Miao, JM Pierce, D Guiadeen… - Journal of medicinal …, 2012 - ACS Publications
The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) as a structural class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for the treatment of …
Number of citations: 66 pubs.acs.org
A Niu, L Lin, D Zhang, K Jiang, D Weng, W Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction …
Number of citations: 3 www.sciencedirect.com
T Yang, X Cui, M Tang, W Qi, Z Zhu, M Shi… - Journal of Medicinal …, 2022 - ACS Publications
In this study, we described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors. Systematic exploration of the structure–activity relationship through …
Number of citations: 5 pubs.acs.org
X Ren, A Akdag, HB Kocer, SD Worley… - Carbohydrate …, 2009 - Elsevier
A new N-halamine precursor, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol), was synthesized and bonded onto cotton fabrics. Fabrics …
Number of citations: 118 www.sciencedirect.com
X Ren, HB Kocer, L Kou, SD Worley… - Journal of applied …, 2008 - Wiley Online Library
Two N‐halamine siloxane precursors, 5,5‐dimethyl‐3‐(3′‐triethoxysilylpropyl)hydantoin and 3‐(3′‐triethoxysilylpropyl)‐7,7,9,9‐tetramethyl‐1,3,8‐triazaspiro[4.5]decane‐2,4‐dione, …
Number of citations: 106 onlinelibrary.wiley.com
X Ren, L Kou, J Liang, SD Worley, YM Tzou, TS Huang - Cellulose, 2008 - Springer
N-halamine silane syntheses and coatings of cotton fabrics as siloxanes were addressed for a series of silanes. The coated fabrics were chlorinated by exposure to dilute sodium …
Number of citations: 161 link.springer.com
X Ren, HB Kocer, SD Worley… - Journal of applied …, 2013 - Wiley Online Library
To achieve biocidal properties, a cyclic N‐halamine precursor, 7,7,9,9‐tetramethyl‐1,3,8‐triazaspiro[4.5]‐decane‐2,4‐dione (TTDD), was synthesized and introduced into nanosized …
Number of citations: 39 onlinelibrary.wiley.com
DW Bonhaus, KK Weinhardt, M Taylor, A DeSouza… - …, 1997 - Elsevier
The 5-HT 2C receptor is one of three closely related receptor subtypes in the 5-HT 2 receptor family. 5-HT 2A and 5-HT 2B selective antagonists have been described. However, no 5-…
Number of citations: 302 www.sciencedirect.com
J Liang, K Barnes, A Akdag, SD Worley… - Industrial & …, 2007 - ACS Publications
The monomer and polymer of the compound 3-(3-triethoxysilylpropyl)-7,7,9,9-tetramethyl-1,3,8-triaza spiro[4.5]decane-2,4-dione have been prepared and bonded to the surfaces of …
Number of citations: 86 pubs.acs.org

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